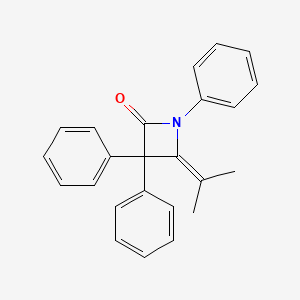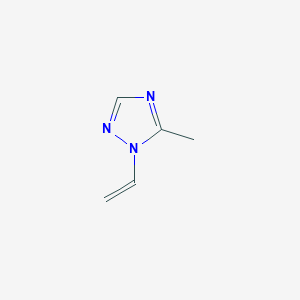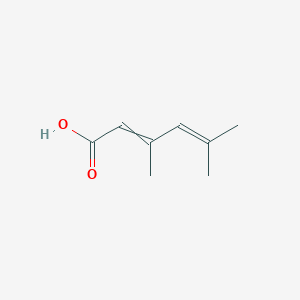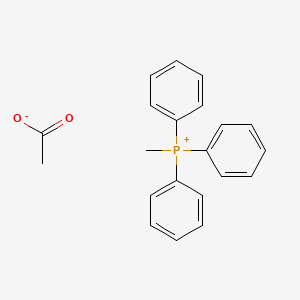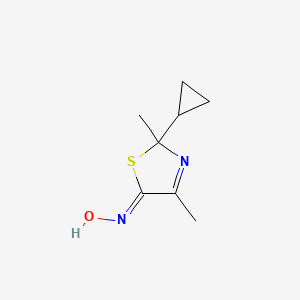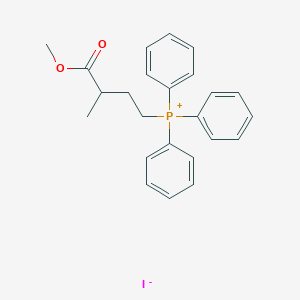
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a butyl chain with methoxy and methyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-methoxy-3-methyl-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium bromide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
科学研究应用
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide involves its interaction with various molecular targets. The phosphonium ion can interact with nucleophilic sites on biological molecules, leading to the formation of stable complexes. This interaction can affect various biochemical pathways, including those involved in cellular metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
(4-Methoxy-3-methyl-4-oxobutyl)phosphine oxide: A related compound with an oxidized phosphorus center.
Uniqueness
(4-Methoxy-3-methyl-4-oxobutyl)(triphenyl)phosphanium iodide is unique due to its specific structure, which combines a phosphonium ion with a butyl chain containing methoxy and methyl substituents. This unique structure imparts specific reactivity and properties that differentiate it from other phosphonium salts.
属性
CAS 编号 |
81305-28-4 |
|---|---|
分子式 |
C24H26IO2P |
分子量 |
504.3 g/mol |
IUPAC 名称 |
(4-methoxy-3-methyl-4-oxobutyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C24H26O2P.HI/c1-20(24(25)26-2)18-19-27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
CAIVRJVRLCGWHN-UHFFFAOYSA-M |
规范 SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
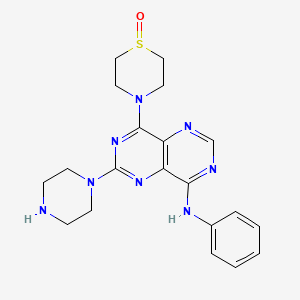

![1-Acetyl-3,3-diethyl-8a-methylimidazo[1,5-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B14428465.png)
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
